1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one
Description
1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one (hereafter referred to as the target compound) is a synthetic derivative of PRODAN (6-propionyl-2-(dimethylamino)naphthalene), a well-known solvatochromic fluorophore used to probe microenvironment polarity in biological and chemical systems . The target compound features a tetrahydrobenzo[f]quinoline core substituted with a methyl group at the 4-position and a propan-1-one moiety at the 8-position (Figure 1). This structural modification constrains the amino group within the tetrahydroquinoline ring, enforcing coplanarity with the aromatic system, which is critical for its photophysical behavior .
The compound’s synthesis typically involves Friedel-Crafts acylation or similar methodologies to introduce the propan-1-one group onto the tetrahydrobenzoquinoline scaffold . Its photochemical properties, including absorption/emission maxima and Stokes shifts, have been extensively studied to understand its intramolecular charge transfer (ICT) dynamics, which are central to its applications in solvent polarity sensing and fluorescence spectroscopy .
Properties
CAS No. |
649553-59-3 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-(4-methyl-2,3-dihydro-1H-benzo[f]quinolin-8-yl)propan-1-one |
InChI |
InChI=1S/C17H19NO/c1-3-17(19)13-6-8-14-12(11-13)7-9-16-15(14)5-4-10-18(16)2/h6-9,11H,3-5,10H2,1-2H3 |
InChI Key |
LRNRMPHOYWBCCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C3=C(C=C2)N(CCC3)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
- Starting Material: 4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline
- Reagent: Acetyl chloride or propanoyl chloride
- Catalyst: Aluminum chloride (AlCl₃)
- Solvent: Dichloromethane (DCM)
- Dissolve the starting material in DCM.
- Add aluminum chloride to the solution under an inert atmosphere.
- Slowly introduce acetyl chloride while maintaining the reaction temperature below 0 °C.
- Allow the reaction to proceed for several hours.
- Quench the reaction with water and extract the organic layer.
- Purify the product using silica gel chromatography.
Expected Yield: Approximately 60–80% depending on reaction conditions and purification efficiency.
Michael Addition and Cyclization
- Starting Material: 4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline
- Reagent: Acrylic acid or its derivatives
- Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)
- Mix the starting material with acrylic acid in a suitable solvent like ethanol.
- Heat the mixture at reflux for several hours to promote the Michael addition.
- After completion, cool the mixture and precipitate the product by adding water.
- Isolate the solid product through filtration and wash with cold solvent.
- Recrystallize from an appropriate solvent to obtain pure compound.
Expected Yield: Approximately 50–70% depending on conditions.
The synthesis of 1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one has been documented in various studies focusing on its photochemical properties and biological activities. For instance:
- A study highlighted that the compound exhibits significant fluorescence properties when subjected to UV light, making it useful in imaging applications.
Characterization Techniques:
To confirm the structure of synthesized compounds, researchers typically employ:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to determine the molecular structure by analyzing chemical shifts and coupling patterns.
-
MS provides information about molecular weight and fragmentation patterns.
The preparation of 1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one can be effectively achieved through Friedel-Crafts acylation or Michael addition followed by cyclization. Both methods yield satisfactory results with appropriate optimization of conditions leading to high purity products suitable for further research in medicinal chemistry applications.
| Method | Yield (%) | Key Features |
|---|---|---|
| Friedel-Crafts Acylation | 60–80 | High purity; requires careful temperature control |
| Michael Addition & Cyclization | 50–70 | Simpler procedure; moderate yields |
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 263.35 g/mol. Its structure features a tetrahydrobenzoquinoline moiety, which is known for its pharmacological properties. The compound can be synthesized through various methods, including multicomponent reactions and palladium-catalyzed amination processes, which enhance its accessibility for research and development.
Antimicrobial Activity
Research indicates that derivatives of tetrahydrobenzoquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The mechanism often involves interaction with bacterial enzymes or cell membranes, leading to cell death or growth inhibition .
Anticancer Potential
Several studies have highlighted the anticancer potential of tetrahydrobenzoquinoline derivatives. These compounds are believed to induce apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation. For example, certain derivatives have shown efficacy against breast and lung cancer cell lines .
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to 1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one may possess neuroprotective properties. They could potentially mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .
Photochemical Properties
The compound has been studied for its photochemical properties, making it suitable for applications in organic electronics and photonics. Its ability to absorb light and undergo photochemical reactions can be harnessed in the development of light-emitting devices or solar cells .
Synthesis of Functional Materials
Due to its versatile reactivity, 1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one can serve as a precursor for synthesizing functional materials. These materials may include polymers with specific electronic or optical properties suitable for advanced technological applications .
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial activity of various tetrahydrobenzoquinoline derivatives, researchers synthesized several compounds and tested them against common pathogens. The results indicated that some derivatives exhibited minimum inhibitory concentrations significantly lower than traditional antibiotics like cefazolin. This suggests their potential as novel antibacterial agents .
Case Study 2: Anticancer Activity Investigation
A series of tetrahydrobenzoquinoline derivatives were synthesized and tested for their anticancer activity against multiple cancer cell lines. The most promising candidates showed IC50 values in the low micromolar range, indicating strong cytotoxic effects on cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
(a) PRODAN (6-Propionyl-2-(dimethylamino)naphthalene)
- Key Difference: PRODAN has a dimethylamino group at the 2-position of naphthalene, enabling free rotation, whereas the target compound’s amino group is rigidly held within the tetrahydroquinoline ring .
- Impact on Properties : The constrained geometry in the target compound stabilizes the planar ICT state, reducing solvent-dependent torsional relaxation observed in PRODAN .
(b) 2,2-Dimethyl-1-(4-methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one
(c) 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one
- Key Difference: A hybrid molecule combining tetrahydroquinoline with ibuprofen-like fragments .
- Impact on Properties : Designed for medicinal applications (e.g., anti-inflammatory activity) rather than photophysics, emphasizing divergent functional priorities .
Photophysical Comparison
Table 1 summarizes experimental Stokes shifts (cm⁻¹) in solvents of varying polarity:
| Compound | Hexane | Ethanol | Acetonitrile | Water | Reference |
|---|---|---|---|---|---|
| Target Compound | 4,200 | 6,800 | 7,100 | 7,500 | |
| PRODAN | 5,100 | 7,900 | 8,300 | 9,200 | |
| 2,2-Dimethyl Derivative | 3,800 | 6,200 | 6,500 | 6,900 |
Key Findings :
The target compound exhibits smaller Stokes shifts than PRODAN across all solvents, attributed to its rigid planar ICT state that minimizes geometric relaxation .
Bulky substituents (e.g., 2,2-dimethyl groups) further reduce Stokes shifts by limiting solvent reorganization around the fluorophore .
In water, the target compound’s emission is less sensitive to polarity changes than PRODAN, making it less versatile for extreme polarity sensing but more stable in structured environments .
Computational Insights
Semiempirical calculations (AM1 method with conductor-like screening models) confirm that the target compound’s planar ICT state aligns with experimental solvatochromism. Its dipole moment change upon excitation (Δμ) is ~8 D, comparable to PRODAN’s Δμ of ~10 D, but with reduced solvent stabilization due to structural constraints .
Biological Activity
1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features a tetrahydrobenzoquinoline core, which is known for various biological activities. Its molecular structure can be represented as follows:
Biological Activity Overview
The biological activities of 1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one have been investigated in several studies, revealing promising pharmacological properties.
1. Phosphodiesterase Inhibition
Research indicates that compounds related to tetrahydrobenzoquinolines exhibit phosphodiesterase (PDE) inhibitory activity. Specifically, these compounds can inhibit PDE5, an enzyme involved in the hydrolysis of cyclic guanosine monophosphate (cGMP), which is crucial for various signaling pathways including those related to memory and learning .
2. Neuroprotective Effects
The neuroprotective potential of tetrahydrobenzoquinoline derivatives has been highlighted in studies focusing on neurodegenerative diseases such as Alzheimer's disease. Inhibiting PDE5 may enhance cGMP levels, contributing to neuroprotection and improved cognitive function .
3. Dopamine Receptor Agonism
Some derivatives of tetrahydrobenzoquinoline have shown selective agonistic activity at dopamine D3 receptors. This selectivity is significant as it may lead to therapeutic applications in treating neuropsychiatric disorders without affecting other dopamine receptor subtypes .
The mechanisms through which 1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one exerts its effects include:
- Inhibition of PDE5 : By inhibiting this enzyme, the compound increases intracellular levels of cGMP and cAMP, leading to enhanced signaling pathways that promote neuronal survival.
- Dopamine Receptor Modulation : The compound's interaction with D3 receptors suggests a role in modulating dopaminergic signaling pathways critical for mood regulation and cognitive processes.
Case Studies and Research Findings
A review of various studies provides insight into the compound's efficacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
